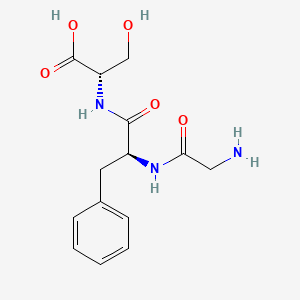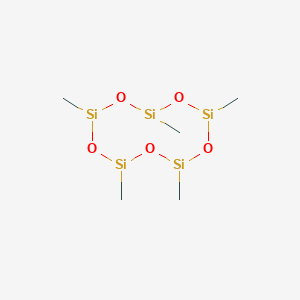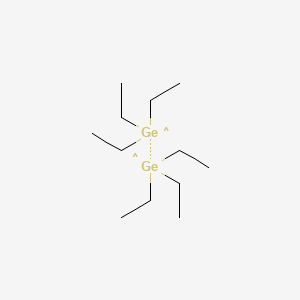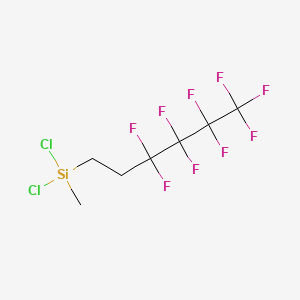
2-(Trifluoroacetoxy)pyridine
Vue d'ensemble
Description
2-(Trifluoroacetoxy)pyridine, also known as 2-Pyridyl trifluoroacetate, is a chemical compound with the empirical formula C7H4F3NO2 . It is a mild trifluoroacetylating agent for amines, alcohols, and phenols .
Synthesis Analysis
The synthesis of 2-(Trifluoroacetoxy)pyridine involves the reaction of 2-Hydroxypyridine and Trifluoroacetic anhydride . The reaction conditions include 1 hour at room temperature followed by 4 hours of reflux .Molecular Structure Analysis
The molecular weight of 2-(Trifluoroacetoxy)pyridine is 191.11 . Its SMILES string is FC(F)(F)C(=O)Oc1ccccn1 and its InChI key is BJCXMOBNIFBHBJ-UHFFFAOYSA-N .Chemical Reactions Analysis
2-(Trifluoroacetoxy)pyridine is useful for trifluoroacetylating arenes under the Friedel–Crafts conditions . Benzene, alkylbenzenes, naphthalene, and dibenzofuran have reacted with 2-(Trifluoroacetoxy)pyridine in the presence of aluminum chloride in dichloromethane to give the corresponding trifluoromethyl aryl ketones in good isolated yields .Physical And Chemical Properties Analysis
2-(Trifluoroacetoxy)pyridine has a refractive index of 1.421 (lit.) and a density of 1.356 g/mL at 25 °C (lit.) . It has a boiling point of 60 °C/0.3 mmHg (lit.) .Applications De Recherche Scientifique
Trifluoroacetylation of Arenes
2-(Trifluoroacetoxy)pyridine (TFAP) is employed in the trifluoroacetylation of arenes under Friedel–Crafts conditions. It has been effectively used with benzene, alkylbenzenes, naphthalene, and dibenzofuran, producing trifluoromethyl aryl ketones in good yields (Keumi, Shimada, Takahashi, & Kitajima, 1990).
Trifluoroacetylation of Amines and Alcohols
TFAP has shown effectiveness in trifluoroacetylating both aliphatic and aromatic amines and alcohols, including phenol, under mild conditions. It has also been useful in the intramolecular dehydration of aldehyde oximes and amides, yielding nitriles in high yields (Keumi, Shimada, Morita, & Kitajima, 1990).
Organocatalyst-Mediated Enantioselective Reactions
TFAP has been involved in organocatalyst-mediated enantioselective intramolecular aldol reactions, demonstrating its versatility in complex chemical processes (Hayashi, Sekizawa, Yamaguchi, & Gotoh, 2007).
Synthesis of Triazolopyridines
TFAP is integral in synthesizing [1,2,4]Triazolo[1,5-a]pyridines from 2-aminopyridines, contributing significantly to the development of compounds with potential applications in various fields, including pharmaceuticals (Huntsman & Balsells, 2005).
Studies in Hydrogen Bonding
TFAP has been used in studies exploring hydrogen bonds in complexes of pyridines with trifluoroacetic acid. This research contributes to the understanding of molecular interactions and structural chemistry (Dega-Szafran et al., 1992).
Pyridine Degradation in Water Treatment
Research has involved TFAP in studying the degradation mechanism of pyridine in drinking water, highlighting its role in environmental science and water purification technology (Li et al., 2017).
Metal-Ligand Assembly Studies
TFAP has been used in the study of metal-ligand assemblies, exploring the stability of various [Pd n(N-donor) m]2 n+ assemblies with trifluoroacetic acid, contributing to the field of supramolecular chemistry (Jansze & Severin, 2019).
Safety And Hazards
2-(Trifluoroacetoxy)pyridine is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, rinsing cautiously with water for several minutes in case of eye contact, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
pyridin-2-yl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)6(12)13-5-3-1-2-4-11-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCXMOBNIFBHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405068 | |
| Record name | 2-(Trifluoroacetoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoroacetoxy)pyridine | |
CAS RN |
96254-05-6 | |
| Record name | 2-(Trifluoroacetoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoroacetoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride](/img/structure/B1588023.png)



![5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B1588028.png)

